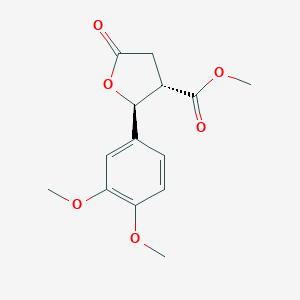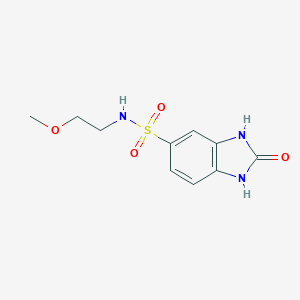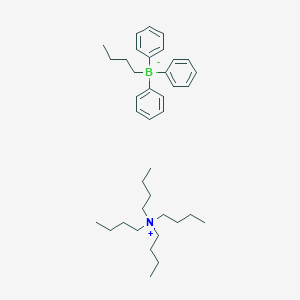
13-Bromo-1-cyclopropylmethylfestuclavine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Bromo-1-cyclopropylmethylfestuclavine, also known as 13-Br-CMPF, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. It is a derivative of the natural alkaloid festuclavine, which is found in various fungi species.
Mécanisme D'action
The mechanism of action of 13-Bromo-1-cyclopropylmethylfestuclavine involves its binding to the 5-HT7 receptor and blocking its activation by serotonin. The 5-HT7 receptor is a G-protein coupled receptor that activates the cyclic AMP signaling pathway upon activation. The blockade of 5-HT7 receptor by 13-Bromo-1-cyclopropylmethylfestuclavine leads to the inhibition of cyclic AMP signaling and downstream cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 13-Bromo-1-cyclopropylmethylfestuclavine are mainly related to its blockade of 5-HT7 receptor. It has been shown to reduce anxiety-like behavior in animal models, indicating its potential as an anxiolytic agent. It has also been shown to improve cognitive function and memory in animal models, suggesting its potential as a cognitive enhancer. Additionally, 13-Bromo-1-cyclopropylmethylfestuclavine has been shown to modulate the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 13-Bromo-1-cyclopropylmethylfestuclavine in lab experiments is its high potency and selectivity for the 5-HT7 receptor. This allows for precise manipulation of the receptor function without affecting other serotonin receptors. Additionally, 13-Bromo-1-cyclopropylmethylfestuclavine has good solubility in various solvents, which makes it easy to use in various experimental setups. However, one of the limitations of using 13-Bromo-1-cyclopropylmethylfestuclavine is its relatively short half-life, which requires frequent administration in animal experiments.
Orientations Futures
There are several future directions for the use of 13-Bromo-1-cyclopropylmethylfestuclavine in scientific research. One of the potential applications is in the development of novel anxiolytic and cognitive enhancer drugs. The blockade of 5-HT7 receptor by 13-Bromo-1-cyclopropylmethylfestuclavine has shown promising results in animal models, and further studies are needed to explore its potential in humans. Additionally, 13-Bromo-1-cyclopropylmethylfestuclavine can be used in the development of imaging agents for the 5-HT7 receptor, which can aid in the diagnosis and treatment of various neurological disorders. Finally, the use of 13-Bromo-1-cyclopropylmethylfestuclavine in combination with other drugs or therapies can be explored to enhance their efficacy in various conditions.
Méthodes De Synthèse
The synthesis of 13-Bromo-1-cyclopropylmethylfestuclavine involves the reaction of festuclavine with bromine and cyclopropylmethyl chloride. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is purified by column chromatography to obtain pure 13-Bromo-1-cyclopropylmethylfestuclavine. The synthesis method has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
13-Bromo-1-cyclopropylmethylfestuclavine has been extensively used in scientific research as a tool for studying the role of serotonin receptors in various physiological and pathological conditions. It is a potent and selective antagonist of the 5-HT7 receptor, which is involved in the regulation of various processes such as circadian rhythm, mood, and cognition. 13-Bromo-1-cyclopropylmethylfestuclavine has been used to investigate the role of 5-HT7 receptor in depression, anxiety, and sleep disorders. It has also been used to study the effect of 5-HT7 receptor on hippocampal neurogenesis and memory function.
Propriétés
Numéro CAS |
122367-97-9 |
|---|---|
Formule moléculaire |
C15H15ClFN3O3S2 |
Poids moléculaire |
373.3 g/mol |
Nom IUPAC |
(6aR,9R)-2-bromo-4-(cyclopropylmethyl)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline |
InChI |
InChI=1S/C20H25BrN2/c1-12-5-16-17-7-15(21)8-19-20(17)14(6-18(16)22(2)9-12)11-23(19)10-13-3-4-13/h7-8,11-13,16,18H,3-6,9-10H2,1-2H3/t12-,16?,18-/m1/s1 |
Clé InChI |
PQBURNFCYKPOGL-VALIOXDKSA-N |
SMILES isomérique |
C[C@@H]1CC2[C@@H](CC3=CN(C4=CC(=CC2=C34)Br)CC5CC5)N(C1)C |
SMILES |
CC1CC2C(CC3=CN(C4=CC(=CC2=C34)Br)CC5CC5)N(C1)C |
SMILES canonique |
CC1CC2C(CC3=CN(C4=CC(=CC2=C34)Br)CC5CC5)N(C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B220908.png)


![3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium](/img/structure/B220938.png)
![N-[3-(dimethylamino)propyl]adamantane-1-carboxamide](/img/structure/B220940.png)





![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B220977.png)
